molecular formula C26H25N5O5 B2614791 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-97-0

7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2614791
CAS No.: 540504-97-0
M. Wt: 487.516
InChI Key: QFQASEIXYHFYBL-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds with structures similar to 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of these compounds involves methods such as the Biginelli protocol, showcasing their potential in creating new treatments for microbial infections and conditions requiring antioxidant support (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

Anti-Inflammatory and Analgesic Properties

Research into novel benzodifuranyl derivatives, including structural analogs of the compound , has shown promising anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), with some showing high inhibitory activity and selectivity towards COX-2, alongside significant analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Supramolecular Chemistry Applications

Compounds from this family have also been investigated for their roles in supramolecular chemistry. For instance, novel pyrimidine derivatives have been synthesized and explored as suitable ligands for co-crystallization with diaza crowns, demonstrating their utility in forming complex 2D and 3D supramolecular architectures through extensive hydrogen bonding. These findings open up new avenues in the design of molecular assemblies for various technological applications (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, A. А. Yavolovskii, 2004).

Tuberculostatic Activity

The structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, related to the compound of interest, have shown promising results as antituberculous agents. Their synthesis and subsequent evaluation for tuberculostatic activity highlight the potential of these compounds in developing new treatments for tuberculosis, underscoring the importance of structural modification in enhancing biological activity (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, V. Charushin, 2019).

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5/c1-15-21(25(32)28-17-10-5-6-11-18(17)33-2)22(16-9-7-12-19(34-3)23(16)35-4)31-26(27-15)29-24(30-31)20-13-8-14-36-20/h5-14,22H,1-4H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQASEIXYHFYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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